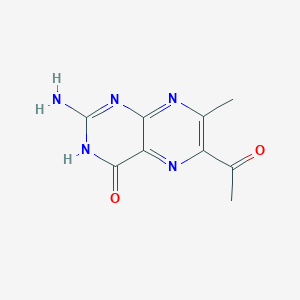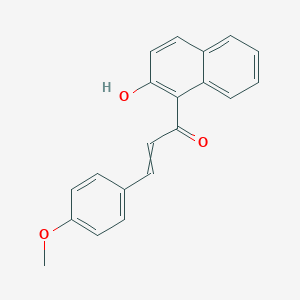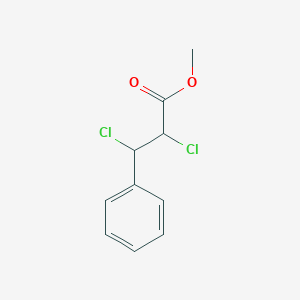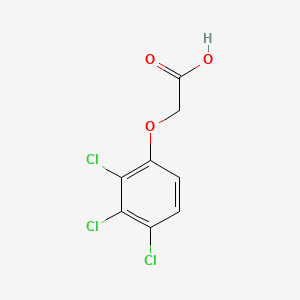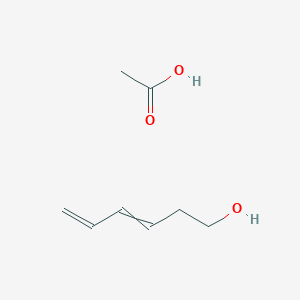
3,8-Dibromo-6-chlorophenanthridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Dibromo-6-chlorophenanthridine is a polycyclic aromatic compound with the molecular formula C₁₃H₆Br₂ClN. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenanthridine core, which is a nitrogen-containing heterocyclic structure. The unique arrangement of these halogen atoms imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-dibromo-6-chlorophenanthridine typically involves the bromination and chlorination of phenanthridine derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation. For instance, the bromination of 1,10-phenanthroline in the presence of sulfur dichloride and pyridine has been reported to yield brominated phenanthrolines . The reaction conditions often require careful control of temperature and solvent to ensure the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from commercially available phenanthridine. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The Saitoh method is one such approach that has been widely adopted for the preparation of brominated phenanthrolines .
化学反応の分析
Types of Reactions: 3,8-Dibromo-6-chlorophenanthridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Coupling Reactions: It can engage in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions:
Bromination: Reagents like bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Chlorine gas or sulfur dichloride in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenanthridines, while oxidation can produce phenanthridine oxides.
科学的研究の応用
3,8-Dibromo-6-chlorophenanthridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex aromatic compounds and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of advanced materials with specific electronic and photophysical properties
作用機序
The mechanism of action of 3,8-dibromo-6-chlorophenanthridine involves its interaction with molecular targets through halogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways. The compound’s halogen atoms play a crucial role in its binding affinity and specificity towards target molecules .
類似化合物との比較
- 3,8-Dibromo-1,10-phenanthroline
- 3,6-Dibromo-1,10-phenanthroline
- 3,5,8-Tribromo-1,10-phenanthroline
Comparison: Compared to its analogs, 3,8-dibromo-6-chlorophenanthridine exhibits unique reactivity due to the presence of both bromine and chlorine atomsThe specific substitution pattern also influences its electronic properties, making it distinct from other brominated phenanthrolines .
特性
CAS番号 |
33692-79-4 |
|---|---|
分子式 |
C13H6Br2ClN |
分子量 |
371.45 g/mol |
IUPAC名 |
3,8-dibromo-6-chlorophenanthridine |
InChI |
InChI=1S/C13H6Br2ClN/c14-7-1-3-9-10-4-2-8(15)6-12(10)17-13(16)11(9)5-7/h1-6H |
InChIキー |
LFSFTELECNLNLR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C=CC(=CC3=NC(=C2C=C1Br)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Iodobicyclo[2.2.1]hept-2-ene](/img/structure/B14687118.png)
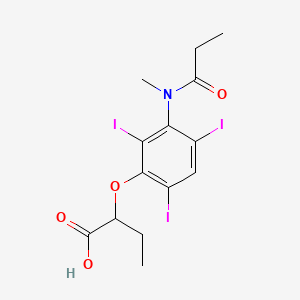


![1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B14687144.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]](/img/structure/B14687146.png)

![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)
